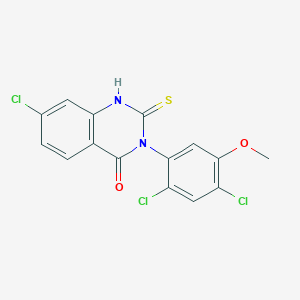
7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the quinazolinone class, recognized for its significant role in medicinal chemistry due to its broad spectrum of biological activities. Quinazolinones, including the specific derivative discussed here, have been the subject of extensive research for their potential in various fields, owing to their unique structural and chemical characteristics.
Synthesis Analysis
The synthesis of quinazolinone derivatives has been detailed in literature, focusing on strategies to incorporate fused heterocycles into the quinazolinone core. These synthetic methodologies utilize diverse reaction conditions and starting materials to construct the complex quinazolinone skeleton, facilitating the introduction of various substituents, such as chloro and methoxy groups, onto the core structure (Demeunynck & Baussanne, 2013).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a fused ring system, which significantly influences their chemical reactivity and biological activity. Recent studies have emphasized the importance of the quinazolinone nucleus as a versatile scaffold for the development of compounds with potential pharmacological applications (Vaskevych, Dekhtyar, & Vovk, 2023).
Chemical Reactions and Properties
Quinazolinones participate in a variety of chemical reactions, enabling the formation of complex heterocyclic systems. The reactivity of these compounds is often explored through cyclization reactions of alkenyl and alkynyl-functionalized quinazolinones, yielding a diverse array of polyheterocyclic structures. The regio- and stereoselectivity of these cyclizations are crucial for the synthesis of targeted molecular architectures (Vaskevych, Dekhtyar, & Vovk, 2023).
Applications De Recherche Scientifique
Analgesic Activity
- Quinazolinone rings, including derivatives similar to 7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone, have shown significant analgesic activities. For example, Osarumwense Peter Osarodion (2023) synthesized compounds exhibiting higher analgesic activities compared to standard analgesic drugs (Osarumwense Peter Osarodion, 2023).
Antimicrobial and Antibacterial Properties
- Derivatives of 7-chloro-quinazolinone have demonstrated promising antibacterial activities. A study by Arun Kumar Roy Mahato et al. (2015) highlighted the synthesis of quinazolinone derivatives and their interaction with DNA gyrase protein, indicating potential antibacterial properties (Arun Kumar Roy Mahato, Birendra Shrivsatava, & N. Shanthi, 2015).
Anti-inflammatory Applications
- The compound and its analogs have been identified as potent anti-inflammatory agents. A study by E. Manivannan and S. Chaturvedi (2011) found that methyl sulfonyl substituted quinazolinones showed significant anti-inflammatory activity and were considered safe for the stomach compared to traditional drugs (E. Manivannan & S. Chaturvedi, 2011).
Potential in Cancer Research
- Quinazolinones are explored for their potential applications in cancer research, though specific studies directly involving 7-chloro-quinazolinone were not found in the current search.
Synthesis and Structural Analysis
- Various studies have focused on the synthesis and structural characterization of quinazolinone derivatives. For example, Hayun et al. (2012) synthesized a compound closely related to 7-chloro-quinazolinone and confirmed its structure through spectral data (Hayun, M. Hanafi, Arry Yanuar, & S. Hudiyono, 2012).
Propriétés
IUPAC Name |
7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O2S/c1-22-13-6-12(9(17)5-10(13)18)20-14(21)8-3-2-7(16)4-11(8)19-15(20)23/h2-6H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCUSNQLHXNWEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile](/img/structure/B2487862.png)
![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2487863.png)
![Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2487865.png)
![ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
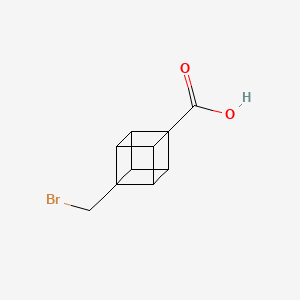
![Methyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate hydrochloride](/img/structure/B2487871.png)
![2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2487872.png)
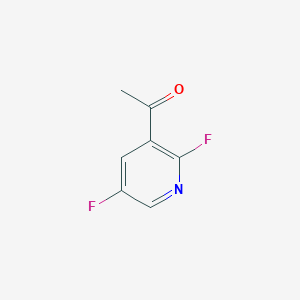
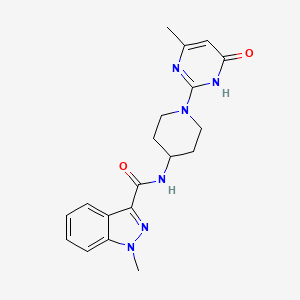
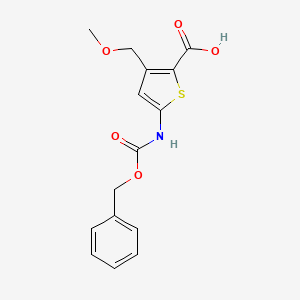
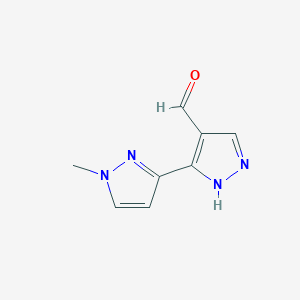
![3-(3-bromophenyl)-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2487883.png)

![3-{[(Oxolan-2-yl)methyl]amino}piperidin-2-one](/img/structure/B2487885.png)